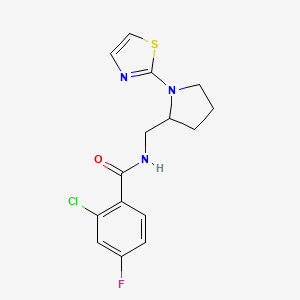![molecular formula C21H30N2O2S B2738597 (Adamantanylamino){[2-(3,4-dimethoxyphenyl)ethyl]amino}methane-1-thione CAS No. 310452-76-7](/img/structure/B2738597.png)
(Adamantanylamino){[2-(3,4-dimethoxyphenyl)ethyl]amino}methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound like(Adamantanylamino){[2-(3,4-dimethoxyphenyl)ethyl]amino}methane-1-thione would be complex due to the presence of multiple functional groups. It contains an adamantyl group, an amino group, a thione group, and a phenethyl group with methoxy substituents . Each of these groups contributes to the overall structure of the molecule.
Scientific Research Applications
Structural Characterization and Chemical Reactivity
The compound under discussion, due to its structural complexity involving adamantane and thione functionalities, shows unique reactivity patterns and structural characteristics. For instance, the reaction of trimethylaluminum or trimethylgallium with bulky primary amines, such as those related to the adamantane group, leads to the formation of dimeric aminoalkylalanes and gallanes. This process involves the elimination of methane and demonstrates the compound's potential in synthesizing complex metallo-organic structures (Waggoner & Power, 1991).
Antimicrobial and Anti-inflammatory Activity
Another significant area of application is in the development of antimicrobial and anti-inflammatory agents. For example, the reaction of similar adamantane-containing compounds with formaldehyde and substituted piperazines or aminoethyl chloride yields derivatives with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity in in vivo models (Al-Abdullah et al., 2014). This suggests that the compound could be utilized in the synthesis of novel drugs with antimicrobial and anti-inflammatory properties.
Molecular Recognition and Assembly
Furthermore, the compound's structure is conducive to forming complex molecular assemblies through weak hydrogen bonding and other non-covalent interactions. For example, structures related to adamantane, such as tetrakis(4-ethynylphenyl)methane, form interwoven diamondoid lattices, highlighting the potential of adamantane derivatives in constructing sophisticated molecular architectures (Galoppini & Gilardi, 1999).
Anti-HIV Activity
Additionally, certain adamantyl-substituted triazole thiones have demonstrated anti-HIV-1 activity, indicating potential applications in antiviral research. The ability of these compounds to inhibit viral replication suggests that modifications incorporating the adamantanylamino group could enhance this activity or provide new mechanisms of action (El-Emam et al., 2004).
Spectroscopic and Electronic Properties
The unique electronic and structural features of adamantane derivatives also make them suitable for detailed spectroscopic and computational studies, aiding in the understanding of their properties and interactions at the molecular level. Investigations into compounds like 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione offer insights into their electronic structure, vibrational spectra, and potential as anti-inflammatory agents (Al-Tamimi et al., 2014).
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(26)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNZWOSOYANEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


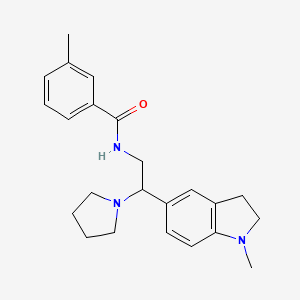
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
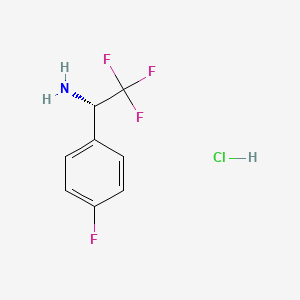
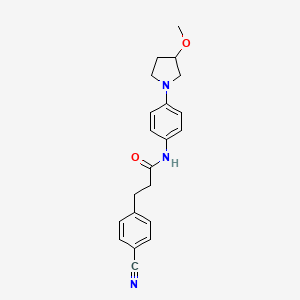
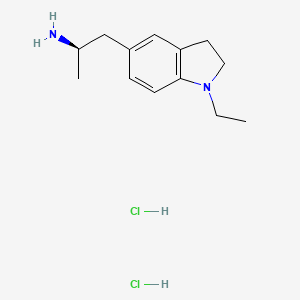
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2738524.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)
![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)
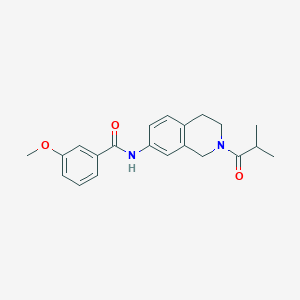
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738534.png)
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol](/img/structure/B2738536.png)
